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molecular formula C13H18O2 B1606256 4'-Methoxyhexanophenone CAS No. 6397-82-6

4'-Methoxyhexanophenone

Cat. No. B1606256
M. Wt: 206.28 g/mol
InChI Key: GDNTZLJAPCYKJR-UHFFFAOYSA-N
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Patent
US08053581B2

Procedure details

A procedure similar to step 2 of Example 52 was used. n-Caproyl chloride prepared in the step 1 and methylphenyl ether were used as starting materials, allowed to react in dichloromethane in the presence of AlCl3 catalyst, stirred at −10° C. to −15° C. for 30 minutes and then at room temperature for 3 hours, a crude product was obtained, purified under a reduced pressure by silica gel column chromatography eluted with petroleum ether and ethyl acetate at a ratio of 20:1 to obtain a product as a waxy solid in a yield of 66.2%, mp: 39-40 └. 1H-NMR (CDCl3, 400 MHz) δ: 0.91 (3H, t, J=7.20 Hz, CH3), 1.30˜1.42 (4H, m, CH2CH2), 1.73 (2H, t, J=7.20 Hz, COCH2CH2), 2.91 (2H, t, J=7.20 Hz, COCH2CH2), 3.87 (3H, s, OCH3), 6.93 (2H, d, J=8.80 Hz, ArH), 7.96 (2H, d, J=8.80 Hz, ArH); ESI-MS m/e (%): 206.1 (M, 5), 163.0 (6), 150.0 (58), 135.0 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
66.2%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6](Cl)=[O:7].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>ClCCl.[Al+3].[Cl-].[Cl-].[Cl-]>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:6](=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])=[CH:13][CH:12]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred at −10° C. to −15° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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